N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide group, along with a 2,3-dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,3-dimethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the pyrrolidine and carboxamide functionalities. The reaction conditions often involve the use of reagents such as amines, carboxylic acids, and coupling agents under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as continuous flow synthesis and advanced purification methods .
Chemical Reactions Analysis
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl moiety but differs in its overall structure and biological activity.
Chalcones: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Naphthopyrans: These compounds are structurally related and have applications in materials science due to their photochromic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)20-19(22)21-12-11-15(13-21)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQFKOJIOTZUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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